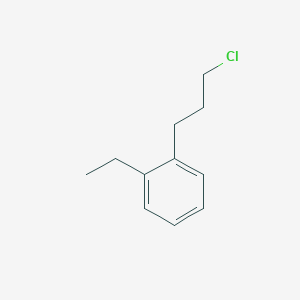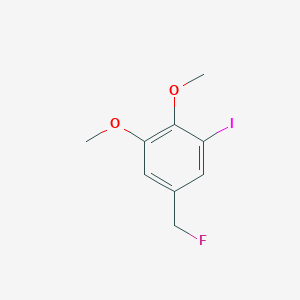
1,2-Dimethoxy-3-iodo-5-(fluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethoxy-3-iodo-5-(fluoromethyl)benzene is an organic compound with the molecular formula C9H10FIO2 and a molecular weight of 296.08 g/mol . This compound is characterized by the presence of methoxy, iodo, and fluoromethyl groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
The synthesis of 1,2-Dimethoxy-3-iodo-5-(fluoromethyl)benzene typically involves the iodination of a fluoromethyl-substituted benzene derivative followed by methoxylation. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. Industrial production methods may involve the use of advanced catalytic systems to enhance yield and purity .
Análisis De Reacciones Químicas
1,2-Dimethoxy-3-iodo-5-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles under suitable conditions, such as in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydroquinones.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,2-Dimethoxy-3-iodo-5-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethoxy-3-iodo-5-(fluoromethyl)benzene involves its interaction with various molecular targets, depending on the specific application. In electrophilic aromatic substitution reactions, the compound undergoes a two-step process where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate, followed by the removal of a proton to yield the substituted benzene .
Comparación Con Compuestos Similares
1,2-Dimethoxy-3-iodo-5-(fluoromethyl)benzene can be compared with similar compounds such as:
1,2-Dimethoxy-5-iodo-3-(fluoromethyl)benzene: Similar in structure but with different substitution patterns, affecting its reactivity and applications.
1-Iodo-3,5-bis(trifluoromethyl)benzene: Contains trifluoromethyl groups instead of methoxy groups, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H10FIO2 |
|---|---|
Peso molecular |
296.08 g/mol |
Nombre IUPAC |
5-(fluoromethyl)-1-iodo-2,3-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO2/c1-12-8-4-6(5-10)3-7(11)9(8)13-2/h3-4H,5H2,1-2H3 |
Clave InChI |
ZVQQONOEEMSJNB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)CF)I)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



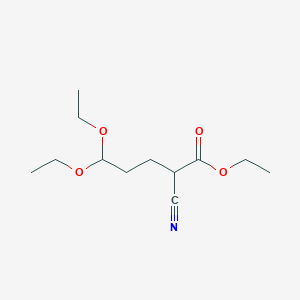
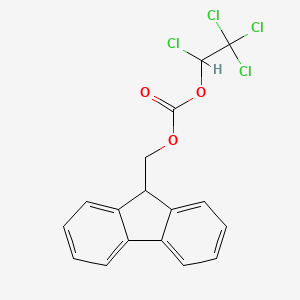

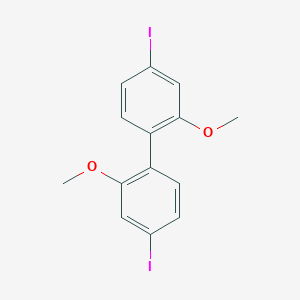
![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B14065383.png)





